4-Bromo-2-(methylsulfonyl)pyrimidine

Vue d'ensemble

Description

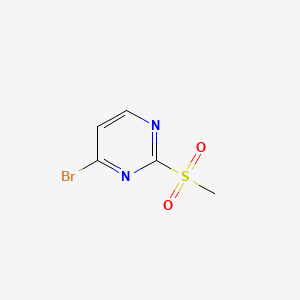

4-Bromo-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C5H5BrN2O2S It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 4-position and a methylsulfonyl group at the 2-position of the pyrimidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylsulfonyl)pyrimidine typically involves the bromination of 2-(methylsulfonyl)pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(methylsulfonyl)pyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Reduction Reactions: The methylsulfonyl group can be reduced to a methylthio group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate) and a solvent mixture of water and an organic solvent (e.g., 1,4-dioxane).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF.

Major Products Formed

Substitution Reactions: Formation of substituted pyrimidines with various functional groups.

Coupling Reactions: Formation of biaryl or heteroaryl compounds.

Reduction Reactions: Formation of 2-(methylthio)pyrimidine derivatives.

Applications De Recherche Scientifique

Properties and Synthesis

Chemical Properties:

- Molecular Formula: CHBrNOS

- Molecular Weight: 237.07 g/mol

- Appearance: Pale yellow solid with a strong odor

- Solubility: Highly soluble in water, ethanol, and most organic solvents

Synthesis:

The synthesis of 4-Bromo-2-(methylsulfonyl)pyrimidine typically involves the reaction of 4-bromopyrimidine with methanesulfonyl chloride in a polar solvent like DMSO or DMF. This reaction yields the sulfonate ester, which is subsequently reduced to produce the final product .

Pharmaceutical Applications

BrSSP serves as a crucial building block in the synthesis of various pharmaceutical compounds:

-

Antibiotics and Antitumor Agents:

- The compound is instrumental in developing antibiotics and anti-tumor agents due to its ability to modify biological activity through structural variations .

- Case Study: A study highlighted the use of pyrimidine derivatives, including BrSSP, in synthesizing potent inhibitors for bacterial infections caused by Pseudomonas aeruginosa .

- Anti-inflammatory Drugs:

- Metal-Organic Frameworks (MOFs):

Industrial Applications

Beyond pharmaceuticals, BrSSP finds utility across various industries:

- Agrochemicals: Used in developing pesticides and herbicides that improve crop yield and resistance to pests.

- Dyes and Pigments: Acts as an intermediate in synthesizing dyes that are used in textiles and coatings.

- Food Additives: Employed as a flavoring agent or preservative due to its chemical properties .

Research Insights

Recent studies have further elucidated the potential of BrSSP:

- A study published in ACS Medicinal Chemistry Letters demonstrated that derivatives of BrSSP possess significant affinity for specific biological targets, indicating their potential as lead compounds for drug development .

- Another research focused on structure-activity relationships revealed that modifications to the BrSSP structure could enhance its efficacy against specific enzymes involved in disease processes .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(methylsulfonyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-4-(methylsulfonyl)pyrimidine: Similar structure but with the bromine and methylsulfonyl groups at different positions.

4-Chloro-2-(methylsulfonyl)pyrimidine: Chlorine atom instead of bromine at the 4-position.

4-Bromo-2-(methylthio)pyrimidine: Methylthio group instead of methylsulfonyl at the 2-position.

Uniqueness

4-Bromo-2-(methylsulfonyl)pyrimidine is unique due to the combination of the bromine and methylsulfonyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Activité Biologique

4-Bromo-2-(methylsulfonyl)pyrimidine, commonly referred to as BrSSP, is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential therapeutic applications, including anti-inflammatory and anti-tumor properties. This article delves into the biological activity of BrSSP, summarizing key findings from various studies and presenting data in tables for clarity.

Chemical Structure and Properties

BrSSP is characterized by the presence of a bromine atom and a methylsulfonyl group attached to a pyrimidine ring. This structural configuration contributes to its unique chemical properties and biological activities.

1. Anti-inflammatory Properties

Research indicates that BrSSP exhibits significant anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated that BrSSP reduced the production of TNF-α and IL-6 in activated macrophages, suggesting its potential in managing conditions like rheumatoid arthritis and other autoimmune disorders .

2. Antitumor Activity

BrSSP has also been investigated for its antitumor properties. Studies have reported that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .

Table 1: Summary of Antitumor Activity of BrSSP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via caspase activation |

| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |

| HeLa (Cervical) | 18 | Modulation of Bcl-2 family proteins |

3. Antimicrobial Activity

BrSSP has demonstrated antimicrobial properties against various pathogens. In particular, it has shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Efficacy of BrSSP

| Microorganism | Minimum Inhibitory Concentration (MIC) | Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Fungi |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice with induced arthritis, administration of BrSSP resulted in a marked decrease in joint swelling and inflammation compared to the control group. Histological analysis showed reduced infiltration of inflammatory cells in treated joints, supporting its potential as an anti-inflammatory agent .

Case Study 2: Antitumor Efficacy

A recent study evaluated the effects of BrSSP on tumor growth in xenograft models. Tumor-bearing mice treated with BrSSP showed significant tumor regression compared to untreated controls. The study concluded that BrSSP could be developed further as a therapeutic agent for specific cancers .

Mechanistic Insights

The biological activities of BrSSP can be attributed to its interaction with various molecular targets:

- Nuclear Factor kappa B (NF-κB) : Inhibition of NF-κB signaling contributes to its anti-inflammatory effects.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leads to cell death in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism suggests its role as an antimicrobial agent.

Propriétés

IUPAC Name |

4-bromo-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c1-11(9,10)5-7-3-2-4(6)8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOTSMHQEKCYLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671971 | |

| Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208538-52-6 | |

| Record name | 4-Bromo-2-(methanesulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.